molecular formula C16H25ClN2O2 B13751908 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride CAS No. 57462-66-5

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride

Katalognummer: B13751908
CAS-Nummer: 57462-66-5
Molekulargewicht: 312.83 g/mol
InChI-Schlüssel: NAMSOPNNAZYEMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,4-Benzoxazin-3-one derivatives are a class of heterocyclic compounds with a fused benzoxazine core. The specific compound 4H-1,4-benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride features a diethylaminoethyl substituent at position 4, methyl groups at positions 2 and 6, and a hydrochloride salt form enhancing solubility and stability. These structural modifications are critical for its biological activity and physicochemical properties.

Benzoxazinones are notable for their dual roles as natural plant defense metabolites (e.g., DIMBOA in maize) and synthetic agrochemicals. The hydrochloride derivative discussed here is a synthetic analog developed for herbicidal applications, leveraging the benzoxazinone core’s ability to inhibit key enzymatic targets in plants . Its diethylaminoethyl side chain likely enhances membrane permeability and target binding, while the hydrochloride salt improves bioavailability.

Eigenschaften

CAS-Nummer

57462-66-5

Molekularformel

C16H25ClN2O2

Molekulargewicht

312.83 g/mol

IUPAC-Name

2-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-5-17(6-2)9-10-18-14-11-12(3)7-8-15(14)20-13(4)16(18)19;/h7-8,11,13H,5-6,9-10H2,1-4H3;1H

InChI-Schlüssel

NAMSOPNNAZYEMZ-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+](CC)CCN1C2=C(C=CC(=C2)C)OC(C1=O)C.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Anthranilic Acid with Orthoesters

A widely used method to prepare 4H-1,4-benzoxazin-3-ones is the acid-promoted reaction of anthranilic acids with orthoesters. This method has been reported with variations in conditions such as heating, acid catalysts, and microwave irradiation.

  • Procedure:

    • Anthranilic acid (1 equivalent) is reacted with an orthoester (e.g., triethyl orthoacetate or triethyl orthobutyrate) in the presence of acetic acid (2.6 equivalents) as a catalyst.
    • The reaction is typically conducted neat (without solvent) at 100 °C for 4 to 48 hours.
    • Alternatively, microwave irradiation can be used at 100 °C for shorter times (0.75 to 3 hours) without acetic acid.
    • The reaction proceeds via protonation of the orthoester, loss of ethanol to form a carbocation intermediate, nucleophilic attack by the amino group of anthranilic acid, and subsequent ring closure to form the benzoxazinone core.
    • After cooling, the product crystallizes and can be purified by trituration.
  • Yields and Observations:

    • This method yields benzoxazinone derivatives in moderate to high yields (typically 80-90%).
    • Some substrates yield mixtures of benzoxazinone and dihydrobenzoxazinone products.
    • Attempts to drive the reaction to completion or alter product distribution by varying acid concentration or adding bases have been explored with varying success.
Parameter Conditions Outcome
Anthranilic acid 1 equivalent Starting material
Orthoester (e.g., triethyl orthoacetate) 4.5 equivalents (thermal) or 2.0–2.7 equivalents (microwave) Reactant for ring closure
Acid catalyst (AcOH) 2.6 equivalents (thermal only) Promotes protonation and cyclization
Temperature 100 °C Reaction temperature
Time 4–48 h (thermal), 0.75–3 h (microwave) Reaction duration
Yield 80–90% Product yield range

Functionalization at the 4-Position with 2-Diethylaminoethyl Group

Mechanistic Insights

The cyclization mechanism involves:

  • Protonation of the orthoester leading to carbocation intermediate formation.
  • Nucleophilic attack by the amino group of anthranilic acid.
  • Loss of ethanol molecules to form an iminium intermediate.
  • Intramolecular ring closure by nucleophilic attack of the carboxyl oxygen.
  • Final dehydration to form the benzoxazinone ring.

This mechanism has been supported by experimental observations and is consistent across various orthoester substrates and substituted anthranilic acids.

Data Tables Summarizing Preparation Conditions and Yields

Entry Anthranilic Acid Derivative Orthoester Used Conditions Product Type Yield (%) Notes
1 Anthranilic acid Triethyl orthoacetate AcOH, 100 °C, 24 h (thermal) 4H-benzoxazin-3-one 85 Pure benzoxazinone product
2 2,6-Dimethyl anthranilic acid Triethyl orthoacetate MW, 100 °C, 1 h Benzoxazinone + dihydro form 80 Mixture formed
3 2-Aminonicotinic acid Triethyl orthoacetate AcOH, 100 °C, 48 h Esterification product N/A Only ester formed
4 Anthranilic acid Triethyl orthobutyrate AcOH, 100 °C, 48 h Benzoxazinone + dihydro form 83 Inseparable mixture

Research Discoveries and Challenges

  • The synthesis of 4H-1,4-benzoxazin-3-one derivatives with bulky or electron-donating groups such as diethylaminoethyl at the 4-position and methyl groups at 2 and 6 positions requires careful control of reaction conditions to avoid side products.
  • Microwave-assisted synthesis offers reduced reaction times and comparable yields.
  • Attempts to isolate pure benzoxazinone without dihydro analogs can be challenging due to equilibrium between forms.
  • Functionalization strategies for introducing the diethylaminoethyl side chain are less documented, suggesting a need for further research into selective alkylation or substitution methods.
  • Formation of hydrochloride salts is a common strategy to improve pharmacological properties.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 4H-1,4-Benzoxazin-3-one derivatives involves several chemical reactions that typically include the use of sodium ethoxide and various anilines under controlled conditions. One common method involves refluxing a mixture of 2,4-dichloroaniline and other reagents in ethanol, followed by isolation and purification through recrystallization . The synthesis process is crucial as it determines the yield and purity of the final product, which directly influences its applicability in research and pharmaceuticals.

Pharmacological Applications

1. Antioxidant Properties
Research indicates that benzoxazinone compounds exhibit significant antioxidant activity. They can scavenge free radicals and mitigate oxidative stress, which is linked to various neurodegenerative diseases. For instance, studies have shown that these compounds can protect neuronal cells from oxidative damage by inhibiting lipid peroxidation and stabilizing membrane integrity .

2. Neuroprotective Effects
The neuroprotective properties of 4H-1,4-Benzoxazin-3-one derivatives are particularly relevant in the context of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). The compound's ability to modulate oxidative stress pathways suggests potential therapeutic roles in preventing neuronal degeneration .

3. Anticancer Activity
Emerging studies have highlighted the anticancer potential of benzoxazinone derivatives. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival . This makes them candidates for further development in cancer therapeutics.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on the effects of 4H-1,4-Benzoxazin-3-one on neuronal cells exposed to amyloid-beta peptides demonstrated that the compound significantly reduced oxidative stress markers and improved cell viability . The findings suggest that this compound could be further explored as a neuroprotective agent in AD treatment protocols.

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that treatment with benzoxazinone derivatives leads to a marked reduction in cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases . These results underscore the need for clinical trials to evaluate their efficacy as anticancer drugs.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antioxidant ActivityScavenging of free radicals; protection against oxidative damage
NeuroprotectionImproved neuronal cell viability against amyloid-beta toxicity
Anticancer ActivityInduction of apoptosis in cancer cells; inhibition of proliferation

Wirkmechanismus

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Compound Name Core Structure Key Substituents Primary Activity Reference
Target Compound (Hydrochloride salt) 4H-1,4-Benzoxazin-3-one 2,6-dimethyl; 4-(2-diethylaminoethyl) Herbicidal (ACCase/protease inhibition)
Flumioxazin 4H-1,4-Benzoxazin-3-one 7-fluoro-6-(2,6-dinitro-4-trifluoromethylphenoxy) Herbicidal (protoporphyrinogen oxidase inhibitor)
DIMBOA 1,4-Benzoxazin-3-one 2,4-dihydroxy-7-methoxy Plant defense (insecticidal)
HDMBOA 1,4-Benzoxazin-3-one 2-hydroxy-4,7-dimethoxy Antifeedant (toxic to Spodoptera)
4H-3,1-Benzoxazin-4-one derivatives 4H-3,1-Benzoxazin-4-one Variable (e.g., α-aminobenzeneacetic acid esters) Human neutrophil elastase inhibition

Key Observations:

  • Target Compound vs. Flumioxazin: Both target plant enzymes, but flumioxazin acts via protoporphyrinogen oxidase inhibition, while the hydrochloride derivative may inhibit ACCase or carboxy-terminal proteases . The diethylaminoethyl group in the target compound likely enhances systemic mobility in plants compared to flumioxazin’s aromatic substituents.
  • Target Compound vs. Natural Benzoxazinoids (DIMBOA/HDMBOA): Natural analogs lack synthetic side chains (e.g., diethylaminoethyl) and function primarily as antifeedants or growth inhibitors in arthropods . The hydrochloride derivative’s synthetic modifications broaden its spectrum to include herbicidal activity against weeds.
  • 4H-3,1-Benzoxazin-4-ones: These isomers exhibit divergent bioactivity (e.g., elastase inhibition) due to altered ring substitution patterns, highlighting the benzoxazinone core’s versatility .

Functional Analogues in Agrochemicals and Pharmaceuticals

Table 2: Cross-Class Comparison of Bioactive Heterocycles

Compound Name Core Structure Key Activity Application Reference
Target Compound Benzoxazinone Herbicidal Agriculture
Jalclone (7-propyl 2H,4H-1,5-benzodioxepin-3-one) Benzodioxepinone Odorant (marine/ozonic) Perfumery
Non-S-oxidised 4H-1,2,6-thiadiazines Thiadiazine Variable (e.g., protease inhibition) Agrochemical/Pharmaceutical research

Key Observations:

  • Jalclone: Despite structural similarities (fused oxygen heterocycles), Jalclone’s benzodioxepinone core and propyl substituent confer entirely non-toxic, odorant properties, unlike the herbicidal benzoxazinones .
  • Thiadiazines: These sulfur-nitrogen heterocycles exhibit protease inhibition but require complex synthetic routes (e.g., multi-step condensations) compared to benzoxazinones .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Property Target Compound DIMBOA Flumioxazin Jalclone
Molecular Formula C₁₆H₂₅ClN₂O₂ C₉H₉NO₄ C₁₉H₁₅F₃N₂O₇ C₁₀H₁₀O₃
Solubility (Water) High (hydrochloride salt) Low (free acid) Low (lipophilic) Moderate (ester)
CAS No. Not explicitly listed 15893-52-4 103361-09-7 207228-93-1
Bioactivity Threshold nM range (enzymatic inhibition) μM range (antifeedant) nM range (herbicidal) Not applicable

Notes:

  • The hydrochloride salt form of the target compound significantly enhances water solubility compared to non-ionic benzoxazinones like DIMBOA or flumioxazin.
  • Jalclone’s ester functionality (7-propyl) and benzodioxepinone core reduce reactivity, favoring volatile odorant properties over bioactivity .

Biologische Aktivität

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-4-(2-diethylaminoethyl)-2,6-dimethyl-, hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzoxazine family, characterized by a heterocyclic structure that contributes to its biological activity. The molecular formula is C14H20N2OC_{14}H_{20}N_2O with a hydrochloride form enhancing its solubility in biological systems.

Anticancer Properties

Research indicates that derivatives of benzoxazinones exhibit promising anticancer activity. For instance, structure-activity relationship studies have shown that certain benzoxazinones can induce cytotoxic effects in various cancer cell lines. Notably, compounds related to 4H-1,4-benzoxazin-3-one have demonstrated significant cytotoxicity with IC50 values in the low micromolar range against P388 leukemia cells .

The mechanism through which these compounds exert their effects often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. In particular, some benzoxazinone derivatives have been reported to inhibit enzymes like porcine pancreatic elastase, which may contribute to their anticancer effects by disrupting tumor cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that the compound can alter cell cycle distribution in cancer cells. For example, one study found that specific derivatives led to significant changes in cell cycle phases when exposed to P388 cells .

CompoundIC50 (µM)Cell LineMechanism of Action
4H-1,4-Benzoxazin-3-one derivative9.9P388 leukemiaInduces apoptosis
Nitrobenzoxazinone derivative8.9P388 leukemiaInhibits porcine pancreatic elastase

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for understanding the full therapeutic potential of these compounds. Preliminary animal studies suggest that certain benzoxazinones can reduce tumor size and improve survival rates in models of cancer .

Case Study 1: Antitumor Activity

A notable case study involved a derivative of 4H-1,4-benzoxazin-3-one tested in a murine model of breast cancer. The compound exhibited a significant reduction in tumor volume compared to controls after four weeks of treatment. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Study 2: Neuropathic Pain Management

Another study explored the analgesic properties of related compounds within the context of neuropathic pain management. The compounds showed efficacy comparable to standard analgesics in reducing pain scores in diabetic neuropathy models .

Safety and Toxicity

Safety assessments indicate that while benzoxazinone derivatives possess therapeutic potential, they also exhibit some toxicity profiles. Common adverse effects include skin irritation and respiratory issues upon exposure . Therefore, further studies are necessary to evaluate the long-term safety and pharmacokinetics of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4H-1,4-benzoxazin-3-one derivatives, and how are substituents like the diethylaminoethyl group introduced?

  • Methodology :

  • Core synthesis : Benzoxazinone derivatives are typically synthesized via cyclization of o-aminophenol derivatives with carbonyl compounds. For example, refluxing substituted benzaldehyde with amino-triazole derivatives in ethanol and glacial acetic acid forms benzoxazinone scaffolds .
  • Substituent introduction : The diethylaminoethyl group can be introduced via alkylation or nucleophilic substitution. For instance, reacting the benzoxazinone core with 2-diethylaminoethyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions yields the target compound. Final hydrochloride salt formation is achieved by treating the free base with HCl gas in dichloromethane .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : Single-crystal XRD resolves the 3D structure, including bond angles and dihedral angles of the benzoxazinone core and substituents. For example, a related benzoxazinone derivative (4-benzyl-7-chloro-2H-1,4-benzoxazin-3-one) was validated with an orthorhombic crystal system and Pna2₁ space group .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragment patterns .

Advanced Research Questions

Q. How to design experiments to evaluate the bioactivity of this compound against enzyme targets like acetyl coenzyme A carboxylases (ACCase)?

  • Methodology :

  • In vitro assays : Use purified ACCase (from plant or fungal sources) in a spectrophotometric assay measuring NADH consumption. Compare inhibition rates (IC₅₀) of the compound with known inhibitors like 4H-1,3-benzoxazin-4-ones .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within the ACCase active site, focusing on interactions between the diethylaminoethyl group and conserved lysine residues .
  • Mutagenesis validation : Engineer ACCase mutants (e.g., K326A) to test if the compound’s activity is disrupted, confirming key binding residues .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability using LC-MS/MS to detect plasma concentrations post-administration. Low absorption may explain reduced in vivo efficacy .
  • Metabolite identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via UPLC-QTOF-MS. Rapid hydrolysis of the diethylaminoethyl group could deactivate the compound in vivo .
  • Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to track distribution in target tissues (e.g., liver, kidneys) and correlate with activity .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methodology :

  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of the compound-enzyme complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict ACCase inhibition .

Methodological Challenges & Data Analysis

Q. How to develop a stability-indicating HPLC method for quantifying this compound in degradation studies?

  • Methodology :

  • Column selection : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Optimize flow rate (1.0 mL/min) and detection at 254 nm .
  • Forced degradation : Expose the compound to heat (80°C), acid (0.1 M HCl), and UV light (254 nm). Resolve degradation products and validate method specificity via peak purity index (>990) .
  • Validation parameters : Assess linearity (R² > 0.999), precision (%RSD < 2%), and LOD/LOQ (≤0.1 µg/mL) per ICH guidelines .

Q. How to analyze conflicting crystallographic data on benzoxazinone derivatives with similar substituents?

  • Methodology :

  • Comparative XRD analysis : Overlay the compound’s crystal structure with analogues (e.g., 4-benzyl-7-chloro-2H-1,4-benzoxazin-3-one) to identify steric effects of the diethylaminoethyl group on packing efficiency .
  • Hirshfeld surface analysis : Calculate intermolecular interactions (e.g., C–H···O, N–H···Cl) to explain differences in melting points or solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.